molecular formula C11H13ClO B1643289 1-(4-Chlorophenyl)pentan-2-one

1-(4-Chlorophenyl)pentan-2-one

Cat. No.: B1643289
M. Wt: 196.67 g/mol
InChI Key: RNRJZLJPETUFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)pentan-2-one is a ketone derivative with a molecular formula $ \text{C}{11}\text{H}{13}\text{ClO} $. Its structure features a pentan-2-one backbone substituted with a 4-chlorophenyl group at position 1 (Fig. 1). This compound is a key intermediate in the pesticide industry, particularly in synthesizing agrochemicals . Its crystal structure, resolved via X-ray diffraction, reveals a planar phenyl ring and a ketone group that participates in hydrogen bonding, influencing its solid-state packing . The compound is synthesized through Claisen-Schmidt condensation or microwave-assisted methods, achieving yields up to 87% under optimized conditions .

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

1-(4-chlorophenyl)pentan-2-one

InChI

InChI=1S/C11H13ClO/c1-2-3-11(13)8-9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3

InChI Key

RNRJZLJPETUFRH-UHFFFAOYSA-N

SMILES

CCCC(=O)CC1=CC=C(C=C1)Cl

Canonical SMILES

CCCC(=O)CC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylpropanones and Chalcones

(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (Chalcone Derivative)
  • Structure : Features a conjugated α,β-unsaturated ketone system with a 4-chlorophenyl and p-tolyl group.
  • Synthesis : Microwave-assisted synthesis yields 64.8%, highlighting efficiency compared to traditional methods .
1-(4-Fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD)
  • Structure: Cathinone derivative with a fluorine substituent and methylamino group.
  • Applications : Psychoactive properties due to its structural similarity to amphetamines. Crystallographic studies confirm its hydrochloride salt form stabilizes via N–H···Cl hydrogen bonds .

Table 1: Comparison of Key Compounds

Compound Molecular Formula Key Functional Groups Biological Activity (IC${50}$/LC${50}$) Application Reference
1-(4-Chlorophenyl)pentan-2-one $ \text{C}{11}\text{H}{13}\text{ClO} $ Ketone, 4-Cl-phenyl LC$_{50}$ = 1,484.75 μg/mL (non-toxic) Pesticide intermediate
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one $ \text{C}{16}\text{H}{13}\text{ClO} $ α,β-unsaturated ketone, 4-Cl-phenyl IC$_{50}$ = 37.24 μg/mL (cytotoxic) Anticancer agent
1-(4-Fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) $ \text{C}{12}\text{H}{16}\text{FNO} $ Ketone, 4-F-phenyl, methylamino Psychoactive (no IC$_{50}$ reported) Psychoactive substance

Positional Isomers and Halogen Variants

1-(2-Chlorophenyl)pentan-2-one
  • Structure : Ortho-chlorophenyl substitution vs. para in the parent compound.
  • Properties : Altered steric and electronic effects due to proximity of Cl to the ketone. This isomer has a molecular weight of 196.67 g/mol and 97% purity .
1-(4-Bromo-2-fluorophenyl)pentan-1-one
  • Structure : Dual halogen substitution (Br, F) introduces greater steric bulk and electron-withdrawing effects.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., antivirals) due to enhanced reactivity .

Table 2: Impact of Halogen Substitution

Compound Halogen Position/Type Molecular Weight (g/mol) Key Properties
This compound Para-Cl 196.66 Planar structure, pesticide use
1-(2-Chlorophenyl)pentan-2-one Ortho-Cl 196.67 Altered reactivity, lab reagent
1-(4-Bromo-2-fluorophenyl)pentan-1-one Para-Br, Ortho-F 273.55 High steric bulk, pharmaceutical use

Thio- and Cyclopropane-Modified Analogs

1-((4-Chlorophenyl)thio)pentan-2-one
  • Structure : Replaces ketone oxygen with sulfur.
  • Properties : Thioether linkage increases lipophilicity and alters metabolic stability. Discontinued due to synthesis challenges .
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
  • Structure : Cyclopropane ring introduces strain and rigidity.
  • Applications : Explored in medicinal chemistry for enhanced binding affinity .

Iodinated and Methyl-Substituted Derivatives

1-(4-Chlorophenyl)-5-iodo-2-methylpentan-1-one
  • Structure : Iodo and methyl groups enhance molecular weight (MW = 350.64 g/mol) and steric hindrance.
  • Characterization : $ ^1\text{H} $ NMR shows distinct shifts at δ 7.89 (aromatic protons) and δ 3.43 (methine proton) .

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